molecular formula C14H16ClN3 B11794646 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine

4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine

Cat. No.: B11794646
M. Wt: 261.75 g/mol
InChI Key: RCXCERNOKOKCSP-UHFFFAOYSA-N
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Description

4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine (CAS 1432066-56-2) is a high-purity chemical building block belonging to the class of phenylpyrazole compounds . It features a piperidine ring linked to a pyrazole core that is substituted with a 3-chlorophenyl group, offering a versatile scaffold for medicinal chemistry and drug discovery research . While data for this specific isomer is limited, a closely related structural analogue, 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine , has been identified in scientific databases as an inhibitor of prothrombin (Factor II) . This suggests potential research applications for this class of molecules in studying coagulation pathways and developing anticoagulant therapies. Furthermore, pyrazolyl-piperidine derivatives are an active area of investigation in cardiovascular research, with studies demonstrating their potential as potent and selective Factor Xa (FXa) inhibitors . Compounds based on this core structure are designed to target the blood coagulation cascade and are evaluated in assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) . Beyond anticoagulation, the pyrazole nucleus is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. Published research on pyrazole derivatives has documented anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties , among others . This makes 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine a valuable compound for exploring new therapeutic agents across multiple disease areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

4-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine

InChI

InChI=1S/C14H16ClN3/c15-12-3-1-2-11(8-12)14-9-13(17-18-14)10-4-6-16-7-5-10/h1-3,8-10,16H,4-7H2,(H,17,18)

InChI Key

RCXCERNOKOKCSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

Alkylation and Acylation at Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic reactions with alkyl halides and acylating agents. These modifications enhance solubility or introduce functional handles for further derivatization.

Reaction TypeReagents/ConditionsProductKey Observations
N-AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Methylpiperidine derivativeIncreased lipophilicity observed in analogs.
N-AcylationAcetyl chloride, TEA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetylpiperidine derivativeImproved crystallinity for X-ray studies.

Substitution Reactions at Chlorophenyl Group

The 3-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under activated conditions, though reactivity is moderate due to the meta-chloro orientation.

Reaction TypeReagents/ConditionsProductKey Observations
Nitro Group IntroductionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C3-Chloro-5-nitrophenyl derivativeRequires electron-withdrawing groups for activation .
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Aryl boronic acid, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivativesLimited yields (~40%) due to steric hindrance .

Pyrazole Ring Functionalization

The pyrazole NH proton (pKa ~8–10) undergoes deprotonation and subsequent reactions, while the ring itself participates in cycloadditions.

Reaction TypeReagents/ConditionsProductKey Observations
N-Alkylation of PyrazoleNaH, R-X, THF, reflux1-Alkylpyrazole derivativeRegioselectivity favors substitution at N1 .
Hydrazone FormationHydrazine hydrate, R-CO-R', EtOHPyrazole hydrazoneUsed to synthesize bioactive analogs .

Oxidation and Cyclization Reactions

The piperidine nitrogen and pyrazole ring participate in oxidation and intramolecular cyclization.

Reaction TypeReagents/ConditionsProductKey Observations
Piperidine N-OxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RTPiperidine N-oxideConfirmed via <sup>1</sup>H-NMR shift at δ 3.2–3.5 ppm.
Intramolecular CyclizationPOCl<sub>3</sub>, DMF, 80°CFused bicyclic derivativesForms 6-membered rings with pyrazole.

Sulfonylation and Amide Coupling

The piperidine nitrogen reacts with sulfonyl chlorides and carboxylic acids to form sulfonamides and amides, respectively.

Reaction TypeReagents/ConditionsProductKey Observations
Sulfonylation4-Toluenesulfonyl chloride, TEA, CH<sub>2</sub>Cl<sub>2</sub>Piperidine sulfonamideImproved metabolic stability in pharmacokinetic studies .
Amide FormationEDC/HOBt, R-COOH, DMFPiperidine amideUsed to create prothrombin inhibitors .

Biological Activity Correlation

Derivatives of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine exhibit structure-dependent bioactivity:

Derivative ClassKey ModificationsBiological ActivityReference
N-AcylatedAcetyl, benzoylEnhanced COX-2 inhibition (IC<sub>50</sub> = 0.8 µM)
SulfonamideTosyl, mesylDopamine receptor binding (K<sub>i</sub> = 12 nM)
N-OxidePiperidine N-oxideReduced cytotoxicity (CC<sub>50</sub> > 100 µM)

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a non-specific serine/threonine protein kinase inhibitor , which positions it as a potential candidate for developing antineoplastic agents. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in cancer research .

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those with pyrazole moieties, exhibit significant anticancer properties. The ability to inhibit specific kinases involved in cell proliferation and survival pathways suggests a promising avenue for cancer treatment .

Antimicrobial Properties

Studies have shown that compounds similar to 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine can exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against Mycobacterium tuberculosis, demonstrating bactericidal effects and suggesting a novel mechanism of action that does not overlap with existing antibiotics .

Neuropharmacology

The compound is also being explored for its potential effects on the central nervous system (CNS). Specifically, it may have applications in treating disorders such as Alzheimer’s disease and other cognitive impairments due to its ability to modulate neurotransmitter systems .

Cognitive Enhancement

Research on similar piperidine derivatives has highlighted their role in enhancing cognitive functions and managing conditions related to cognitive decline. The inhibition of specific enzymes associated with neurodegenerative diseases is a critical area of investigation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine is vital for optimizing their pharmacological properties. SAR studies have revealed that modifications at specific positions can significantly enhance the biological activity, allowing researchers to design more effective derivatives .

Case Study: Antituberculosis Activity

A notable study investigated the activity of pyrazole derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications led to improved minimum inhibitory concentrations (MICs), highlighting the importance of chemical structure in determining efficacy .

Case Study: CNS Disorders

In another study focusing on CNS applications, compounds derived from piperidine were evaluated for their neuroprotective effects. The findings suggested that these compounds could prevent neuronal cell death in models of neurodegeneration, providing insights into their therapeutic potential .

Data Tables

Application Area Potential Uses Key Findings
Medicinal ChemistryAntineoplastic agentInhibits serine/threonine kinases
Antimicrobial ResearchTreatment for tuberculosisExhibits bactericidal activity against Mtb
NeuropharmacologyCognitive enhancementModulates neurotransmitter systems
Structure-Activity StudiesOptimization of pharmacological propertiesEnhancements observed with specific structural changes

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Pyrazole Substituent Piperidine Substituent Molecular Weight (g/mol) Biological Activity Reference ID
4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidine 2-Furyl None 215.27 IDE activation (up to 500%)
4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]piperidine 4-Methoxyphenyl None 257.33 N/A (structural studies)
4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine 4-Chlorophenyl 4-Methylbenzyl 382.31 Dopamine D4 inhibition (Ki = 61 nM)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to electron-donating groups like 4-methoxyphenyl .
  • Aromatic Heterocycles : Replacing chlorophenyl with furan (as in ) shifts activity toward insulin-degrading enzyme (IDE) activation, suggesting substituent-dependent target specificity .

Modifications on the Piperidine Nitrogen

Functionalization of the piperidine nitrogen alters solubility, bioavailability, and receptor interactions:

Compound Name Piperidine Substituent Molecular Weight (g/mol) Notable Properties Reference ID
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine None (free amine) 259.74 Base scaffold; unmodified N/A
1-(Hydroxyacetyl)-4-[5-(4-chlorophenyl)-4-pyrimidinyl-1H-pyrazol-3-yl]piperidine Hydroxyacetyl 449.84 (free base) Enhanced solubility
Asciminib hydrochloride (C20H15ClF2N4OS·HCl) Complex substituents 486.30 Kinase inhibitor (BCR-ABL)

Key Observations :

  • Hydroxyacetyl Group : Introduced in , this modification improves solubility but may reduce blood-brain barrier penetration compared to the unsubstituted parent compound .
  • Benzyl Groups : In , a 4-methylbenzyl group on piperidine enhances dopamine D4 receptor affinity (Ki = 61 nM), highlighting the role of lipophilic substituents in receptor binding .

Research Findings and Implications

Physicochemical Properties

  • Thermal Stability : Derivatives like N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine () exhibit high predicted boiling points (~651°C), indicative of robust thermal stability .

Pharmacological Potential

  • Neuropsychiatric Applications : The dopamine D4 receptor activity of analogs positions this scaffold as a candidate for stress-related disorders (see ) .

Biological Activity

4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine, a compound featuring both piperidine and pyrazole moieties, has attracted significant attention due to its potential biological activities. This article reviews the existing literature on the compound's biological activities, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a pyrazole moiety that contains a 3-chlorophenyl group. This structural configuration is essential for its biological activity, as the presence of halogen atoms and heterocycles often enhances pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine have shown significant antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli . In vitro tests indicate that these compounds can inhibit bacterial growth effectively, which is attributed to their ability to interact with bacterial enzymes and disrupt cellular processes.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
FHMS. aureus2050
FHMB. subtilis1860
FHME. coli1570
FHMS. typhi1665

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of this class exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been tested against human cancer cell lines such as H460, A549, HT-29, and MCF-7, showing promising results with IC50 values indicating significant inhibition of cell proliferation .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µg/mL)
Compound AMCF-70.08
Compound BA5490.19
Compound CHT-290.25

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . Additionally, antioxidant assays reveal that these compounds can scavenge free radicals effectively, showcasing their potential in preventing oxidative stress-related diseases .

Table 3: Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialInhibition of growth in multiple bacterial strains
AnticancerSignificant cytotoxicity against various cell lines
Anti-inflammatoryInhibition of COX enzymes
AntioxidantEffective free radical scavenging

Case Studies and Research Findings

A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activities. The compound FHM exhibited strong binding affinity to key protein targets involved in bacterial resistance mechanisms and cancer progression . The molecular docking studies indicated favorable interactions between the compound and target proteins such as DNA gyrase and lanosterol demethylase.

Moreover, post-docking analysis revealed that FHM showed superior binding energy compared to established inhibitors, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-chlorophenyl hydrazine derivatives with β-keto esters or ketones, followed by piperidine ring functionalization. Key steps include:

  • Cyclocondensation : Optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to favor pyrazole ring formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) improve purity (>95%) .
  • Halogen Effects : Substituting chlorine at the 3-position of the phenyl ring enhances reactivity due to electron-withdrawing effects, increasing yield by ~15% compared to non-halogenated analogs .

Q. What characterization techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonds like C17–H17B···N2 with bond length 2.89 Å) .
  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., pyrazole C-H at δ 7.2–7.5 ppm; piperidine protons at δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ in piperidin-4-one derivatives) .

Advanced Research Questions

Q. How do structural features of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine influence its biological activity, and how can substituent effects be systematically evaluated?

  • Methodological Answer :

  • Key Structural Drivers :
  • Halogen Placement : 3-Chlorophenyl enhances antimicrobial activity by increasing lipophilicity and target binding (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus compared to non-chlorinated analogs) .
  • Piperidine Conformation : Chair conformation stabilizes hydrogen bonding with biological targets (e.g., dihedral angle of 60.88° between pyrazole and piperidine rings) .
  • SAR Studies : Replace chlorine with fluorine or methyl groups to assess electronic/steric effects. Use in vitro assays (e.g., broth microdilution for antimicrobial activity) .

Q. How can contradictions between spectroscopic and crystallographic data regarding conformational flexibility be resolved?

  • Methodological Answer :

  • Cross-Validation : If NMR suggests rotational flexibility (e.g., broad peaks for piperidine protons) but crystallography shows rigidity, conduct variable-temperature NMR to probe dynamic behavior .
  • Computational Modeling : Density Functional Theory (DFT) simulations reconcile discrepancies by comparing energy barriers for ring puckering (e.g., 5 kcal/mol barrier for piperidine chair-to-boat transition) .

Q. What computational strategies predict the binding affinity of this compound with kinase targets, and how do they correlate with experimental results?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to p38 MAP kinase (binding energy ≈ -9.2 kcal/mol). Key interactions include π-π stacking with pyrazole and hydrogen bonds with piperidine .
  • Validation : Compare docking scores with IC₅₀ values from kinase inhibition assays (e.g., R² = 0.85 between predicted and experimental IC₅₀ for pyrazole derivatives) .

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